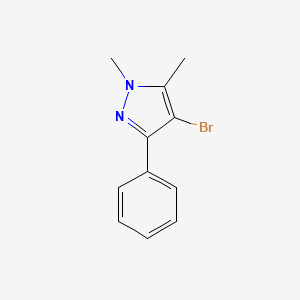
4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole
Descripción general
Descripción
“4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms and three carbon atoms . The compound is unsymmetrical .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthetic pathway involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .Chemical Reactions Analysis
“4-Bromopyrazole”, a related compound, is reported to react with titanium tetrachloride to afford binary adducts . It is also reported to undergo cyanation in the presence of palladium catalysts . The chemical reactions of “4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole” might be similar, but specific reactions for this compound are not available from the search results.Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
The compound "4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole" and its derivatives are crucial in synthesizing various heterocyclic compounds. These include the synthesis of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Such compounds are synthesized using "4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole" as a building block due to its unique reactivity, enabling mild reaction conditions and versatile applications, including in dye synthesis (Gomaa & Ali, 2020).
Antifungal Applications
Research has identified specific derivatives of "4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole" with significant antifungal properties. These compounds are studied for their structure-activity relationship, particularly against the pathogen Fusarium oxysporum, indicating potential for agricultural and medical applications (Kaddouri et al., 2022).
Development of Anticancer Agents
Synthetic strategies involving pyrazoline derivatives, a category to which "4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole" belongs, have been explored for developing new anticancer agents. These compounds demonstrate a range of biological effects, indicating their potential in cancer treatment research (Ray et al., 2022).
Therapeutic Applications
Pyrazoline derivatives exhibit diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. These findings suggest a broad therapeutic application of compounds derived from "4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole," highlighting the compound's importance in drug discovery and development (Shaaban et al., 2012).
Propiedades
IUPAC Name |
4-bromo-1,5-dimethyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-10(12)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKJWFMNZTVFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




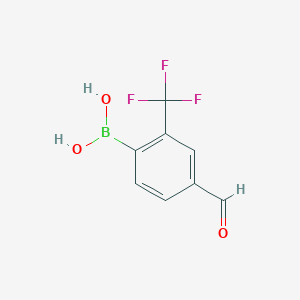
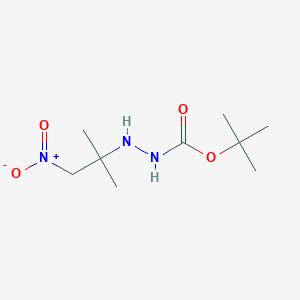
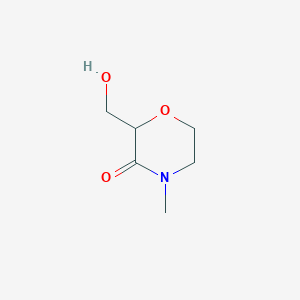

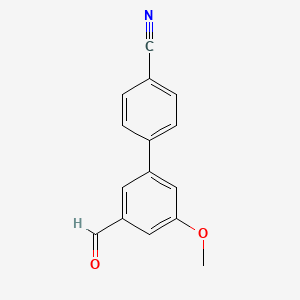
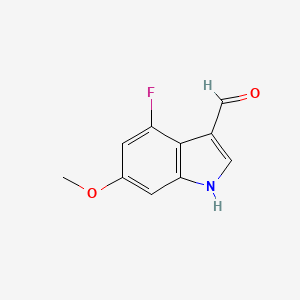


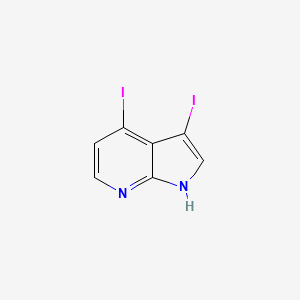
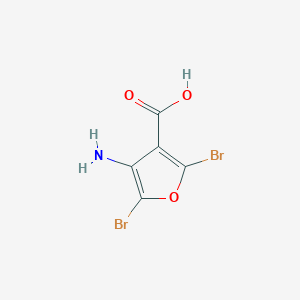
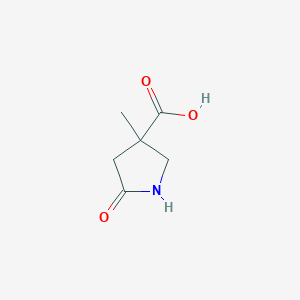
![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)
![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)